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molecular formula C10H13N B6597880 3-cyclopentylpyridine CAS No. 79134-68-2

3-cyclopentylpyridine

Cat. No. B6597880
M. Wt: 147.22 g/mol
InChI Key: WSAFCRLBAFJPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101892B2

Procedure details

3-Bromopyridine (3.9 ml, 40 mmol) and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (160 mg, 0.3 mmol) were dissolved in dry tetrahydrofuran (25 ml) and cooled to −5° C. Cyclopentylmagnesium chloride (2.0M in diethyl ether, 20 ml, 40 mmol) was added dropwise over 5–10 minutes and the reaction was allowed to warm slowly to room temperature. Further cyclopentylmagnesium chloride (2.0M in diethyl ether, 5 ml, 10 mmol) was added. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution. The mixture was partitioned between water and ethyl acetate. The organic layer was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 20–35% ethyl acetate/i-hexane, to give the title compound (1.74 g, 30%).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:8]1([Mg]Cl)[CH2:12][CH2:11][CH2:10][CH2:9]1>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ni]Cl>[CH:8]1([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
160 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1(CCCC1)[Mg]Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCCC1)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with 20–35% ethyl acetate/i-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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